molecular formula C8H14O2 B074504 trans-2-Octenoic acid CAS No. 1470-50-4

trans-2-Octenoic acid

Cat. No.: B074504
CAS No.: 1470-50-4
M. Wt: 142.20 g/mol
InChI Key: CWMPPVPFLSZGCY-UHFFFAOYSA-N
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Description

(E)-Oct-2-enoic acid is an endogenous metabolite, which means it is naturally produced within organisms. It is a type of α,β-unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is colorless to light yellow in appearance and has a molecular formula of C8H14O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Oct-2-enoic acid can be synthesized through various methods. One common approach involves the oxidation of aliphatic aldehydes using hepatic microsomal enzymes . Another method includes the slow evaporation of ethanolic solutions at low temperatures, such as -30°C .

Industrial Production Methods

In industrial settings, (E)-Oct-2-enoic acid is often produced through controlled chemical reactions involving the oxidation of specific precursors. The exact methods can vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

Types of Reactions

(E)-Oct-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of (E)-Oct-2-enoic acid, such as saturated carboxylic acids and substituted alkenes .

Scientific Research Applications

(E)-Oct-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carboxylic acid, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its biological and chemical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Oct-2-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its role as an endogenous metabolite also sets it apart from many synthetic analogs .

Properties

CAS No.

1470-50-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

oct-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CWMPPVPFLSZGCY-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)O

SMILES

CCCCCC=CC(=O)O

Canonical SMILES

CCCCCC=CC(=O)O

boiling_point

139.00 to 141.00 °C. @ 13.00 mm Hg

density

0.935-0.941

melting_point

5 - 6 °C

1871-67-6
1470-50-4

physical_description

Liquid
Colourless liquid;  Buttery, butterscotch aroma

Pictograms

Corrosive

solubility

slightly
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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